molecular formula C11H10ClNO2 B1588991 Ethyl 4-chloro-1H-indole-2-carboxylate CAS No. 53590-46-8

Ethyl 4-chloro-1H-indole-2-carboxylate

Cat. No. B1588991
CAS RN: 53590-46-8
M. Wt: 223.65 g/mol
InChI Key: XWNVSPGTJSGNPU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1H-indole-2-carboxylate (ECIC) is an organic compound that belongs to the indole family of compounds. It is an important intermediate in many organic synthesis reactions, and has been used as a building block for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. ECIC has also been used in scientific research applications, including as a reagent for the synthesis of biologically active compounds and for the study of biochemical and physiological effects.

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives are used as biologically active compounds for the treatment of various health disorders . They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .
    • They are also used in the synthesis of CRTH2 receptor antagonists, Indoleamine 2,3-dioxygenase (IDO) inhibitors, Cannabinoid CB1 receptor antagonists, inhibitors of Human Reticulocyte 15-Lipoxygenase-1, and N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
  • Antiviral Research

    • Indole derivatives have shown potential in antiviral research . They have been used in the development of antiviral agents with inhibitory activity against influenza A and Coxsackie B4 virus .
  • Anti-inflammatory Research

    • Indole derivatives have been used in the development of anti-inflammatory drugs . For example, Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole have been synthesized and assessed for their in vitro COX-2 inhibitory activity as well as in vivo anti-inflammatory activity .
  • Anticancer Research

    • Indole derivatives have shown potential in anticancer research . They have been used in the development of antiproliferative agents against human leukemia K562 cells .
  • Antihypertriglyceridemic Agents

    • Indole derivatives have been used in the development of antihypertriglyceridemic agents . For example, N-(benzoylphenyl)-1H-indole-2-carboxamides have been synthesized and assessed for their potency as antihypertriglyceridemic agents .
  • Synthesis of Alkaloids

    • Indole derivatives are used in the synthesis of selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals .
  • Antidiabetic Research

    • Indole derivatives have shown potential in antidiabetic research . They have been used in the development of antidiabetic agents .
  • Antimalarial Research

    • Indole derivatives have shown potential in antimalarial research . They have been used in the development of antimalarial agents .
  • Anticholinesterase Activities

    • Indole derivatives have shown potential in anticholinesterase activities . They have been used in the development of agents with anticholinesterase activities .
  • Antioxidant Research

    • Indole derivatives have shown potential in antioxidant research . They have been used in the development of antioxidant agents .
  • Antimicrobial Research

    • Indole derivatives have shown potential in antimicrobial research . They have been used in the development of antimicrobial agents .

properties

IUPAC Name

ethyl 4-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNVSPGTJSGNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70454314
Record name Ethyl 4-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1H-indole-2-carboxylate

CAS RN

53590-46-8
Record name Ethyl 4-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70454314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Ren, G Nan, Y Wang, Z Xiao - The Journal of Organic Chemistry, 2018 - ACS Publications
The cross-dehydrogenative coupling (CDC) reaction is an efficient strategy for indole synthesis. However, most CDC methods require special substrates, and the presence of inherent …
Number of citations: 19 pubs.acs.org
A Sudhakara, H Jayadevappa… - Synthetic …, 2009 - Taylor & Francis
An efficient one-pot procedure for the synthesis of 2-ethoxycarbonyl indoles from commercially available materials has been developed. The one-step procedure involves in situ …
Number of citations: 32 www.tandfonline.com

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